molecular formula C8H13NOS B120206 (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol CAS No. 116539-55-0

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Cat. No. B120206
M. Wt: 171.26 g/mol
InChI Key: YEJVVFOJMOHFRL-ZETCQYMHSA-N
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Description

“(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol” is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is also known as Duloxetine impurity B (PhEur) .


Synthesis Analysis

The compound can be synthesized using ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230 . The optimum culture time for ACA liquid-core immobilized cells was found to be 28 hours . The highest activity was found when reduction conditions were pH 6.0, 30 °C, and 180 rpm . The ACA-immobilized cells can be reused nine times and only 40% of the activity is retained after nine cycles .


Molecular Structure Analysis

The InChI key for the compound is YEJVVFOJMOHFRL-ZETCQYMHSA-N .


Chemical Reactions Analysis

The compound can be produced by asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone (PRON) with microorganisms as catalysts . Product inhibition of reduction was observed in batch reduction . Continuous reduction in the membrane reactor was found to remove the product inhibition on reduction and improve production capacity .


Physical And Chemical Properties Analysis

The compound is a solid with an optical activity of [α]/D -12.0±2.0°, c = 1 in methanol . It has a limited shelf life, with the expiry date on the label . The storage temperature is -20°C .

Scientific Research Applications

Microbial Production of Propanol

Propanol, including isomers like n-propanol and isopropanol, is a valuable molecule in industry, potentially produced from renewable resources through microbial fermentation. Such processes could provide an environmentally friendly alternative to chemical synthesis, with applications as biofuel components or chemical precursors. This area of research highlights the broader potential for microbial synthesis of complex organic compounds, potentially including "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" for various applications (Walther & François, 2016).

Downstream Processing of Biologically Produced Diols

The research on 1,3-propanediol and 2,3-butanediol, which can be biologically produced, underscores the importance and challenges of separating these compounds from fermentation broths. Efficient recovery and purification are crucial for their industrial application, emphasizing the need for improved separation technologies that could also be relevant for the purification of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" from complex mixtures (Xiu & Zeng, 2008).

Novel Synthetic Opioids

While focusing on novel synthetic opioids, this study illuminates the complex chemistry and pharmacology of N-substituted benzamides and acetamides. Understanding these substances' chemistry and impact on drug markets could inform research into similar compounds, including the synthesis and potential therapeutic applications of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" (Sharma et al., 2018).

Chemistry and Applications of Thioureas

This review on 1-(acyl/aroyl)-3-(substituted) thioureas reveals their extensive applications as ligands in coordination chemistry, with potential biological implications. The versatile chemical properties and applications of thioureas in creating metal complexes and their biological activity could guide research into the functionalization and application of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol" in similar contexts (Saeed, Flörke, & Erben, 2014).

Carcinogen Metabolites and Tobacco

While examining the metabolites of carcinogens in tobacco, this research provides insights into the metabolic pathways and detection of harmful compounds in biological systems. The methodologies and findings could be applied to study the metabolism and potential toxicity of "(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol," enhancing understanding of its safety profile and mechanism of action (Hecht, 2002).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Skin Corr. 1A . The hazard statements are H302 - H314 - H412 . The precautionary statements are P260 - P273 - P280 - P301 + P312 - P303 + P361 + P353 - P305 + P351 + P338 .

Future Directions

The compound is an important intermediate in the synthesis of Duloxetine . Future research could focus on improving the efficiency of the synthesis process, such as finding ways to overcome the product inhibition on reduction .

properties

IUPAC Name

(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVVFOJMOHFRL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151422
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

CAS RN

116539-55-0
Record name (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116539-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 3-(methylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (10.3 g, 50 mmol) and ethanol (35 mL) at 4° C. sodium hydroxide (4.0 g of a 50% aqueous solution) was added in about 5 minutes. Afterwards, neat sodium borhydride (0.95 g, 25 mmol, 1.0 eq) was added in several portions in about 30 minutes. At the end of the addition, the suspension was stirred for 4 h at the same temperature, then acetone (10.0 mL) was added dropwise in 5 minutes and the mixture was stirred for 10 additional minutes. Water (20 mL) was then added. Afterwards, the mixture was concentrated about 5 times under vacuum and the residue was extracted with tert-butyl methyl ether (2×20 mL). The collected organic phases were finally concentrated under vacuum affording an orange oil which crystallised spontaneously after a few hours. Finally, an orange solid was obtained (7.2 g, 84% yield). This compound can then be used without further purification.
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10.3 g
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35 mL
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